molecular formula C6H12N2O B12447728 1-(2-aminoethyl)-3-Pyrrolidinone CAS No. 1161928-14-8

1-(2-aminoethyl)-3-Pyrrolidinone

Cat. No.: B12447728
CAS No.: 1161928-14-8
M. Wt: 128.17 g/mol
InChI Key: QHPSMQZBMNYBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)pyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminoethyl substituent at the second position and a ketone group at the third position

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)pyrrolidin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Aminoethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler analog without the aminoethyl and ketone substituents.

    Pyrrolidin-2-one: A related compound with a ketone group at the second position.

    Prolinol: A derivative with a hydroxyl group instead of a ketone.

Uniqueness: 1-(2-Aminoethyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1161928-14-8

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-aminoethyl)pyrrolidin-3-one

InChI

InChI=1S/C6H12N2O/c7-2-4-8-3-1-6(9)5-8/h1-5,7H2

InChI Key

QHPSMQZBMNYBHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.